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For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a surge in the development of

Proteolysis Targeting Chimeras (PROTACs), with pomalidomide emerging as a widely utilized

E3 ligase ligand for recruiting Cereblon (CRBN). This guide provides a comprehensive

comparison of the in vivo efficacy of pomalidomide-based PROTACs targeting various key

cancer-related proteins. The information herein is intended to aid researchers in evaluating the

preclinical potential of these molecules and in designing future in vivo studies.

Data Presentation: In Vivo Efficacy of
Pomalidomide-Based PROTACs
The following tables summarize the quantitative data from in vivo efficacy studies of

pomalidomide-based PROTACs targeting the Androgen Receptor (AR), Epidermal Growth

Factor Receptor (EGFR), and Histone Deacetylase 6 (HDAC6).

Table 1: In Vivo Efficacy of AR-Targeting Pomalidomide-Based PROTACs
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PROTAC
Name

Target
Cancer
Model

Animal
Model

Dosing
Regimen

Key
Efficacy
Readouts

Referenc
e

ARV-110

(Bavdegalu

tamide)

Androgen

Receptor

(AR)

VCaP

Xenograft

(Castrated)

Male

CB17/SCI

D mice

0.3, 1, 3

mg/kg, PO,

QD for 3

days

AR

Degradatio

n: 70%,

87%, 90%

respectivel

y. Tumor

Growth

Inhibition

(TGI):

69%,

101%,

109%

respectivel

y.

[1]

ARV-110

(Bavdegalu

tamide)

Androgen

Receptor

(AR)

VCaP

Xenograft

(Non-

castrated)

Male

CB17/SCI

D mice

1, 3, 10

mg/kg, PO,

QD

TGI: 60%,

67%, 70%

respectivel

y.

[1]

ARV-110

(Bavdegalu

tamide)

Androgen

Receptor

(AR)

LNCaP

Xenograft
N/A N/A

Significant

and dose-

dependent

tumor

growth

inhibition.

[2]

ARV-110

(Bavdegalu

tamide)

Androgen

Receptor

(AR)

Enzalutami

de-

Resistant

VCaP

Xenograft

Male

CB17/SCI

D mice

3, 10

mg/kg, PO,

QD for 28

days

Robust

tumor

growth

inhibition.

[3]
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ARV-110

(Bavdegalu

tamide)

Androgen

Receptor

(AR)

Patient-

Derived

Xenograft

(PDX)

N/A N/A

Significant

tumor

growth

inhibition.

[4]

Table 2: In Vivo Efficacy of EGFR-Targeting Pomalidomide-Based PROTACs

PROTAC
Name

Target
Cancer
Model

Animal
Model

Dosing
Regimen

Key
Efficacy
Readouts

Referenc
e

PROTAC

EGFR

degrader 7

(Compoun

d 13b)

EGFR

(L858R/T7

90M)

NCI-H1975

Xenograft

Female

BALB/c

nude mice

10 mg/kg,

IP, QD for

24 days

TGI: 63.7% [4]

Table 3: In Vivo Efficacy of HDAC-Targeting Pomalidomide-Based PROTACs

PROTAC
Name

Target
Cancer
Model

Animal
Model

Dosing
Regimen

Key
Efficacy
Readouts

Referenc
e

TO-1187 HDAC6
MM.1S

Xenograft
N/A N/A

Efficient in

vivo

degradatio

n of

HDAC6 in

mouse

tissues 6

hours after

intravenou

s injection.

[5]
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Detailed methodologies for the key in vivo experiments cited above are crucial for the

replication and extension of these findings.

ARV-110 (Bavdegalutamide) VCaP Xenograft Study
Protocol
1. Animal Model and Cell Implantation:

Animal Strain: Male CB17/SCID mice. For castration models, mice are surgically castrated.

Cell Line: VCaP human prostate cancer cells.

Implantation: VCaP cells are suspended in Matrigel and implanted subcutaneously into the

flanks of the mice.[6]

Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³)

before the commencement of treatment.[7]

2. PROTAC Formulation and Administration:

Formulation: ARV-110 is prepared in a vehicle consisting of 50% PEG 300 and 50%

propylene glycol.[3]

Administration: The formulation is administered orally (PO) via gavage, once daily (QD).[1][6]

3. Efficacy Evaluation:

Tumor Volume Measurement: Tumor volume is measured twice weekly using calipers,

calculated with the formula: (Length × Width²)/2.[3][7]

Protein Degradation Analysis: At the end of the study, tumors are harvested 16 hours after

the last dose for Western blot analysis to determine the levels of AR protein.[4]

Tumor Growth Inhibition (TGI): TGI is calculated to quantify the anti-tumor efficacy.

PROTAC EGFR Degrader 7 (Compound 13b) NCI-H1975
Xenograft Study Protocol
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1. Animal Model and Cell Implantation:

Animal Strain: Female BALB/c nude mice, 4-6 weeks old.[4]

Cell Line: NCI-H1975 human non-small cell lung cancer cells (harboring EGFR L858R and

T790M mutations).[4]

Implantation: NCI-H1975 cells are injected subcutaneously into the mice.[4]

2. PROTAC Administration:

Administration: PROTAC EGFR degrader 7 is administered via intraperitoneal (IP) injection

once a day for 24 days at a dose of 10 mg/kg.[4]

3. Efficacy Evaluation:

Tumor Volume and Body Weight Monitoring: Tumor volume and body weight are monitored

throughout the study.[4]

Endpoint Analysis: At the study's conclusion, tumor weight is measured, and biomarker

analysis (e.g., Western blotting for EGFR levels) is performed on tumor tissues.[4]

TO-1187 HDAC6 Degrader In Vivo Study Protocol
1. Animal Model:

The specific mouse strain used for the in vivo tissue degradation study is not detailed in the

provided abstract.

2. PROTAC Administration:

Administration: TO-1187 is administered via intravenous (IV) injection.[5]

3. Pharmacodynamic Assessment:

Tissue Harvesting: Mouse tissues are collected 6 hours after the injection.[5]

Protein Degradation Analysis: Western blotting is performed on tissue lysates to determine

the levels of HDAC6 protein, confirming in vivo target engagement and degradation.[5]
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Caption: Mechanism of action for pomalidomide-based PROTACs.
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Caption: A typical workflow for in vivo efficacy studies of PROTACs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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